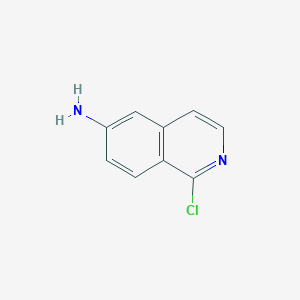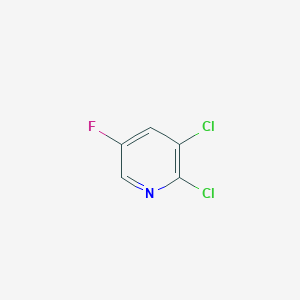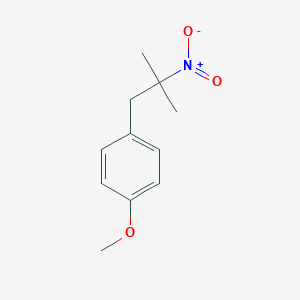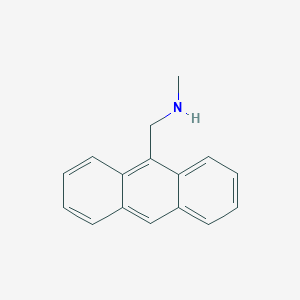
1-Chloroisoquinolin-6-amine
Übersicht
Beschreibung
1-Chloroisoquinolin-6-amine is a chemical compound with the molecular formula C9H7ClN2 and a molecular weight of 178.62 . It is a powder in physical form .
Synthesis Analysis
The synthesis of amines, including 1-Chloroisoquinolin-6-amine, can be achieved through various methods. One such method involves the reduction of nitriles or amides and nitro compounds . Another method involves the S N 2 reactions of alkyl halides, ammonia, and other amines . Nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, is another possible method .Molecular Structure Analysis
The InChI code for 1-Chloroisoquinolin-6-amine is 1S/C9H7ClN2/c10-9-8-2-1-7 (11)5-6 (8)3-4-12-9/h1-5H,11H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
Amines, including 1-Chloroisoquinolin-6-amine, can react rapidly with acid chlorides or acid anhydrides to form amides . These reactions typically take place rapidly at room temperature and provide high reaction yields .Wissenschaftliche Forschungsanwendungen
Synthesis of Anticancer Compounds
1-Chloroisoquinolin-6-amine serves as a precursor in the synthesis of novel isoquinolines, which have been identified as promising candidates for anticancer compounds. A study developed a convenient method for synthesizing 1-aminoisoquinolines with a heterocyclic substituent, highlighting their potential as anticancer agents due to their preliminary biological assay results (Konovalenko et al., 2020).
Nucleophilic Substitution Reactions
1-Chloroisoquinolin-6-amine undergoes nucleophilic substitution reactions to produce N-heteroaryl substituted adamantane-containing amines. These compounds exhibit significant interest due to their antiviral and psychotherapeutic activities. The study discusses the selective substitution of the chlorine atom with amino groups using adamantylalkylamines, showcasing the chemical versatility of 1-Chloroisoquinolin-6-amine (Kharlamova et al., 2021).
Development of Antiplasmodial Agents
Research has also explored the application of 1-Chloroisoquinolin-6-amine in synthesizing new compounds with antiplasmodial activity. The synthesis of novel ferrocene–chloroquine analogues, incorporating 1-Chloroisoquinolin-6-amine, demonstrated potential against Plasmodium falciparum, offering insights into developing new treatments for malaria (Beagley et al., 2003).
Chemical Synthesis and Reactivity
The compound's reactivity has been harnessed in synthesizing new derivatives with various biological activities. For instance, amination of chloro-substituted heteroarenes with adamantane-containing amines, including 1,3-dichloroisoquinoline, demonstrates the selective substitution reactions that yield products depending on the structure of the starting compounds. This study underscores the importance of 1-Chloroisoquinolin-6-amine in chemical synthesis, offering pathways to new chemical entities (Abel et al., 2016).
Safety And Hazards
1-Chloroisoquinolin-6-amine is classified under the GHS07 hazard class . It has the hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation . It also has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
1-chloroisoquinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-8-2-1-7(11)5-6(8)3-4-12-9/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBKVCUKSMTGMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10627505 | |
| Record name | 1-Chloroisoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloroisoquinolin-6-amine | |
CAS RN |
347146-33-2 | |
| Record name | 1-Chloroisoquinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10627505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloroisoquinolin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[2-(2,4-Dichlorophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B57971.png)

